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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Verona integron-encoded metallo-β-lactamase-2 (VIM-2) is a significant public health threat,

conferring broad-spectrum resistance to β-lactam antibiotics, including the last-resort

carbapenems. This guide provides a comprehensive overview of the structure, function, and

inhibition of VIM-2, intended to support research and development efforts targeting this critical

enzyme.

Core Function: A Potent and Broad-Spectrum β-
Lactamase
VIM-2 is a class B1 metallo-β-lactamase (MBL) that catalyzes the hydrolysis of a wide range of

β-lactam antibiotics, rendering them ineffective. Its substrate profile includes penicillins,

cephalosporins, and carbapenems. Notably, monobactams are generally not hydrolyzed by

VIM-2. The enzyme's activity is dependent on the presence of one or two zinc ions in its active

site, which are essential for catalysis. The catalytic mechanism involves a zinc-activated

hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and

leading to its opening and inactivation.

Structural Architecture: An αβ/βα Sandwich with a
Dinuclear Zinc Center
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The crystal structure of VIM-2 reveals a characteristic αβ/βα sandwich fold, with the active site

located in a shallow groove at the interface of the two β-sheets. This active site houses a

dinuclear zinc center, where two Zn(II) ions, designated Zn1 and Zn2, are crucial for the

enzyme's catalytic activity.

The coordination of these zinc ions is critical for the enzyme's function. Zn1 is typically

coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated

by a cysteine (Cys221), a histidine (His263), and an aspartate (Asp120). A key feature of the

active site is a bridging hydroxide ion that is coordinated to both zinc ions and is the primary

nucleophile in the hydrolysis of the β-lactam ring. The active site is flanked by two flexible

loops, L3 and L10, which play a role in substrate binding and recognition.
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Coordination of the Dinuclear Zinc Center in VIM-2
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Quantitative Data on VIM-2 Activity
The catalytic efficiency of VIM-2 varies depending on the β-lactam substrate. The following

tables summarize key kinetic parameters and inhibition constants for VIM-2.

Table 1: Steady-State Kinetic Parameters for VIM-2 with
Various β-Lactam Substrates
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Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(µM⁻¹s⁻¹)

Reference

Penicillin G 130 ± 20 230 ± 20 1.8 [1]

Ampicillin 55 ± 5 180 ± 10 3.3 [1]

Cephaloridine 21 ± 2 250 ± 10 11.9 [1]

Cefotaxime 140 ± 20 120 ± 10 0.9 [1]

Imipenem 11 ± 1 200 ± 10 18.2 [1]

Meropenem 14 ± 2 150 ± 10 10.7 [1]

Chromacef 8 ± 2 22 ± 2 2.75 [2][3]

Table 2: Inhibition of VIM-2 by Various Compounds
Inhibitor IC₅₀ (µM) Kᵢ (µM) Inhibition Type Reference

EDTA 50 - - [1]

Triazolylthioacet

amide
20 - - [4]

L-Captopril 10.0 ± 1.9 5.0 - [5][6]

Taniborbactam - 0.0005 - [7]

Aspergillomaras

mine A
- -

Restores

meropenem

susceptibility

[8]

6-

Phosphonometh

ylpyridine-2-

carboxylates

- Potent inhibition - [9]

ML121 0.223 ± 0.003 0.148 ± 0.014 Non-competitive [10]

Experimental Protocols
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This section provides detailed methodologies for key experiments related to the study of VIM-2.

Protein Expression and Purification of VIM-2
This protocol describes the expression of VIM-2 in E. coli and its subsequent purification.[2][11]
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Transformation of E. coli with VIM-2 expression vector

Overnight culture in LB medium with antibiotic selection

Inoculate large-scale culture

Grow cells to mid-log phase (OD₆₀₀ ~0.6-0.8)

Induce protein expression with IPTG

Harvest cells by centrifugation

Resuspend cells and lyse by sonication or French press

Clarify lysate by centrifugation

Purify supernatant using Ni-NTA affinity chromatography

Dialyze eluted protein against appropriate buffer

Further purify by size-exclusion chromatography

Concentrated and stored pure VIM-2

VIM-2 Protein Expression and Purification Workflow
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E. coli BL21(DE3) cells

pET vector containing the VIM-2 gene with a His-tag

Luria-Bertani (LB) medium and agar plates

Kanamycin or other appropriate antibiotic for selection

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Ni-NTA affinity resin

Size-exclusion chromatography column (e.g., Superdex 75)

Procedure:

Transform E. coli BL21(DE3) cells with the VIM-2 expression vector and plate on LB agar

containing the appropriate antibiotic.

Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow

overnight at 37°C with shaking.

Inoculate a large-scale culture with the overnight culture and grow at 37°C with shaking until

the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue

to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

Harvest the cells by centrifugation at 4°C.
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Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French

press.

Clarify the lysate by centrifugation to remove cell debris.

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

Wash the column with wash buffer to remove unbound proteins.

Elute the His-tagged VIM-2 with elution buffer.

Dialyze the eluted protein against dialysis buffer to remove imidazole and allow for proper

folding.

For higher purity, perform size-exclusion chromatography.

Concentrate the purified protein and store at -80°C.

Steady-State Enzyme Kinetics Assay
This protocol outlines the determination of steady-state kinetic parameters (Kₘ and k꜀ₐₜ) for

VIM-2 using a spectrophotometric assay with a chromogenic substrate like nitrocefin or

CENTA.[1][3][5][6]
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Prepare reaction mixture (buffer, Zn²⁺)

Add purified VIM-2 enzyme

Add varying concentrations of β-lactam substrate

Monitor absorbance change over time at specific wavelength

Calculate initial reaction velocities

Plot initial velocity vs. substrate concentration

Fit data to Michaelis-Menten equation

Determine Kₘ and Vₘₐₓ

Calculate k꜀ₐₜ from Vₘₐₓ and enzyme concentration

Obtain steady-state kinetic parameters

Steady-State Enzyme Kinetics Assay Workflow

Click to download full resolution via product page
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Purified VIM-2 enzyme

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM ZnCl₂)

Chromogenic β-lactam substrate (e.g., nitrocefin, CENTA)

UV-Vis spectrophotometer

96-well microplates (optional, for high-throughput assays)

Procedure:

Prepare a reaction mixture containing the assay buffer in a cuvette or microplate well.

Add a known concentration of purified VIM-2 enzyme to the reaction mixture.

Initiate the reaction by adding the β-lactam substrate at various concentrations.

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen

substrate (e.g., 486 nm for nitrocefin) over time.

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus

time plot.

Plot the initial velocities against the corresponding substrate concentrations.

Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear

regression analysis to determine the Michaelis constant (Kₘ) and the maximum velocity

(Vₘₐₓ).

Calculate the turnover number (k꜀ₐₜ) using the equation k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the total

enzyme concentration.

Crystallization of VIM-2
This protocol provides a general guideline for the crystallization of VIM-2 for structural studies.

[11][12]
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Concentrated, pure VIM-2 protein (typically >5 mg/mL)

Crystallization screens (various commercially available kits)

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

Microscopes for crystal visualization

Procedure:

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

The drops typically consist of a 1:1 or 2:1 ratio of protein solution to reservoir solution from a

crystallization screen.

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

Regularly monitor the plates for crystal growth over several days to weeks.

Once crystals appear, they can be optimized by varying the precipitant concentration, pH,

and other additives.

For co-crystallization with inhibitors, the inhibitor can be added to the protein solution before

setting up the crystallization trials or soaked into existing apo-enzyme crystals.

Harvested crystals are then cryo-protected and flash-cooled in liquid nitrogen for X-ray

diffraction analysis.

Conclusion
VIM-2 remains a formidable challenge in the fight against antibiotic resistance. A thorough

understanding of its structure, function, and enzymatic mechanism is paramount for the

development of effective inhibitors. The data and protocols presented in this guide are intended

to serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

By providing a centralized repository of technical information, we hope to facilitate and

accelerate the design and development of novel therapeutic strategies to combat the threat

posed by VIM-2 and other metallo-β-lactamases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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